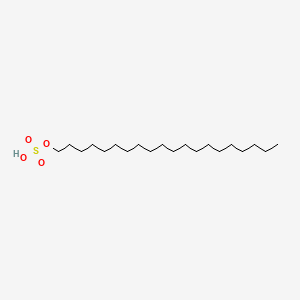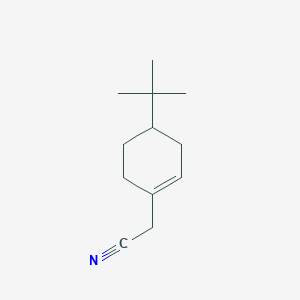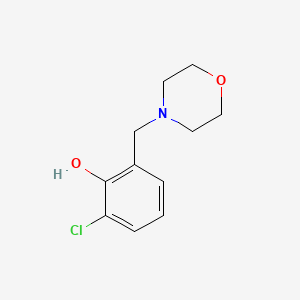
2-Chloro-6-(morpholin-4-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, a morpholin-4-ylmethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-chlorophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chlorophenol and morpholine.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-6-(morpholin-4-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(morpholin-4-ylmethyl)phenol: Similar structure but with the morpholin-4-ylmethyl group at a different position.
2-Bromo-6-(morpholin-4-ylmethyl)phenol: Similar structure with a bromo group instead of a chloro group.
2-Chloro-6-(piperidin-4-ylmethyl)phenol: Similar structure with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
Uniqueness
2-Chloro-6-(morpholin-4-ylmethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
87059-84-5 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14ClNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2 |
InChI Key |
RIYSLSMXJUWLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


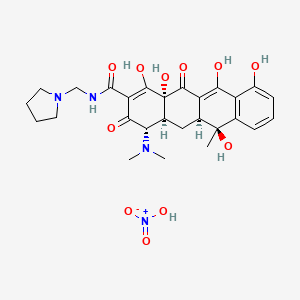
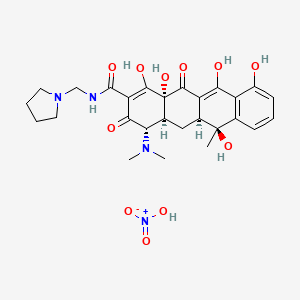
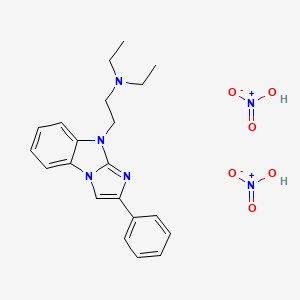


![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
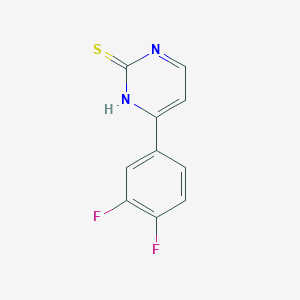
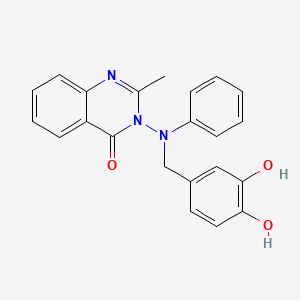

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

